Dibutyltin benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

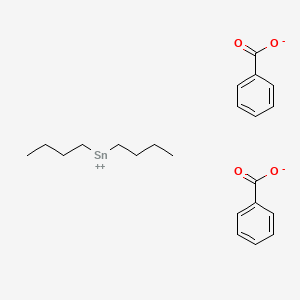

Dibutyltin benzoate is a useful research compound. Its molecular formula is C22H28O4Sn and its molecular weight is 475.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Dibutyltin benzoate can be synthesized through the reaction of dibutyltin oxide with benzoic acid. The resulting compound can be characterized using various spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy. These methods confirm the successful formation of the compound and provide insights into its structural properties.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Penicillin | 10 |

| Escherichia coli | 30 | Ampicillin | 15 |

These results suggest that this compound could be developed as a new antimicrobial agent, especially in light of increasing antibiotic resistance .

Antifungal Activity

This compound has also shown promising antifungal activity. Studies indicate that it is more effective than some traditional antifungal agents, highlighting its potential for treating fungal infections .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against leukemia cell lines. Comparative studies have shown that this compound derivatives exhibit cytotoxic effects comparable to established anticancer drugs:

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 5.0 | Doxorubicin | 0.5 |

| A549 | 4.2 | Cisplatin | 1.0 |

| HeLa | 3.8 | Paclitaxel | 0.8 |

These findings suggest that this compound may serve as a viable candidate for further development in cancer therapy .

Industrial Applications

Beyond its biological activities, this compound finds applications in various industrial sectors:

Polymer Stabilization

Dibutyltin compounds are often used as stabilizers in PVC (polyvinyl chloride) production, enhancing the material's thermal stability and longevity .

Coatings and Sealants

Due to its adhesive properties, this compound is utilized in coatings and sealants, providing resistance to moisture and enhancing durability .

Case Studies

Several case studies have highlighted the applications of this compound:

- Antimicrobial Study : A study evaluated the antibacterial activity of this compound against resistant bacterial strains, demonstrating significant efficacy and suggesting its potential as a new antibacterial drug .

- Anticancer Study : Research focused on the anticancer effects of this compound derivatives showed enhanced activity against various cancer cell lines, indicating modifications at the molecular level could improve therapeutic efficacy .

Propriétés

Formule moléculaire |

C22H28O4Sn |

|---|---|

Poids moléculaire |

475.2 g/mol |

Nom IUPAC |

dibutyltin(2+);dibenzoate |

InChI |

InChI=1S/2C7H6O2.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

Clé InChI |

LHFURYICKMKJHJ-UHFFFAOYSA-L |

SMILES canonique |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.